![molecular formula C16H14O5 B600574 Homobutein CAS No. 34000-39-0](/img/structure/B600574.png)
Homobutein
Overview
Description
Homobutein is a natural chalcone, a type of polyphenolic compound . It is found in many medicinal plants, fruits, vegetables, spices, and nuts . Homobutein is a potent dual inhibitor of HDACs/NF-κB with IC50 values of 190 and 38 μM, respectively . It also acts as a chelator of iron (II and III) cations . It exhibits various activities, including anticancer, anti-inflammatory, antiparasite, and antioxidation .
Molecular Structure Analysis
Homobutein has a molecular formula of C16H14O5 and a molecular weight of 286.28 . Its structure includes a central core of three carbon atoms, with two aromatic rings attached on either side . One of the rings has two hydroxyl groups and the other ring has a hydroxyl group and a methoxy group .
Chemical Reactions Analysis
Homobutein has been studied for its ability to chelate iron (II and III) cations . This chelation ability is believed to contribute to its antioxidant and antimalarial properties . When Homobutein binds to Fe2+, it prevents it from reacting with H2O2 in the Fenton reaction .
Physical And Chemical Properties Analysis
Homobutein is a powder at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 523.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Antioxidant Activity
Homobutein exhibits potent antioxidant properties, which are crucial for protecting cells from oxidative stress caused by free radicals. Studies have shown that Homobutein has a kinetic inhibition constant of ( k_{\text{inh}} = (2.8 \pm 0.9) \times 10^3 \text{M}^{-1} \text{s}^{-1} ), indicating its ability to act as a chain-breaking antioxidant with higher activity than reference antioxidants like α-tocopherol .
Anti-Tyrosinase Activity
The compound has been studied for its anti-tyrosinase activity, which is significant in biomedical applications for treating skin pigmentation disorders such as melasma. Homobutein demonstrates competitive inhibition towards both mono- and diphenolase activities of tyrosinase, with inhibition constants ( K_I ) of 2.76 ± 0.70 µM and 2.50 ± 1.56 µM, respectively .
Skin Disorder Protection
Due to its anti-tyrosinase activity, Homobutein can help protect against skin disorders. It can prevent the excessive formation of melanin, which leads to hyperpigmentation. This makes it a potential ingredient in skincare products aimed at evening out skin tone and reducing the appearance of dark spots .
Food Oxidative Spoilage Prevention
In the food industry, Homobutein could be used to prevent oxidative spoilage during storage. Its antioxidant properties help maintain the quality and extend the shelf life of food products by inhibiting the oxidation of fats and oils .
Antimalarial Activity
Research has also explored the antimalarial potential of Homobutein. It has been found to exhibit moderate antiplasmodial activity, which could make it a candidate for developing new antimalarial medications. Its ability to bind to falcipain-2, a protease involved in the malaria parasite’s lifecycle, is particularly noteworthy .
Superoxide Radical Scavenging
Homobutein can sequester superoxide radicals, which are harmful byproducts of cellular metabolism. The compound’s structure allows it to overcome a mild barrier and act as a good scavenger, which is beneficial for reducing oxidative damage in cells .
Safety And Hazards
properties
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-16-8-10(3-7-14(16)19)2-6-13(18)12-5-4-11(17)9-15(12)20/h2-9,17,19-20H,1H3/b6-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFSBUVPIAIXKJ-QHHAFSJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318459 | |
Record name | Homobutein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homobutein | |
CAS RN |
34000-39-0, 21583-31-3 | |
Record name | Homobutein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34000-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021583313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-Methylbutein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034000390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homobutein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2',4,4'-trihydroxy-3-methoxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.060 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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